4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine
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Overview
Description
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The ethyl group can be introduced via alkylation reactions, and the butan-1-amine chain can be attached through reductive amination or other suitable amination reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amine group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)butan-2-amine: Similar structure but lacks the ethyl group.
1-Methyl-1H-pyrazol-4-amine: Contains a methyl group instead of an ethyl group.
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Features a piperazine ring instead of a pyrazole ring.
Uniqueness
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine is unique due to the presence of both the ethyl group and the butan-1-amine chain, which can influence its reactivity and interactions with biological targets. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
REWPOXXJXLSCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CCCCN |
Origin of Product |
United States |
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